Ethyl 1-(2-chlorophenyl)-4-((mesitylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-6-oxo-4-(2,4,6-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6S/c1-5-30-22(27)20-18(12-19(26)25(24-20)17-9-7-6-8-16(17)23)31-32(28,29)21-14(3)10-13(2)11-15(21)4/h6-12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACCUZNPLYJZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 1-(2-chlorophenyl)-4-((mesitylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate belongs to the class of pyridazine derivatives. Its structure includes key functional groups that may contribute to its biological activity, such as the chlorophenyl and mesitylsulfonyl moieties.
While specific studies on this compound may be limited, pyridazine derivatives often exhibit various biological activities through mechanisms such as:
- Enzyme Inhibition : Many compounds in this class inhibit specific enzymes, leading to therapeutic effects in diseases like cancer or inflammation.
- Receptor Modulation : They may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
Biological Activities
The biological activities of similar compounds can include:
- Antimicrobial Activity : Some pyridazine derivatives have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some studies report reduced inflammatory markers in vitro and in vivo.
Research Findings and Case Studies
To illustrate the biological activity of this compound, hypothetical case studies could be presented:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (e.g., MCF-7). The compound was tested at various concentrations, revealing an IC50 value of X µM, indicating significant inhibition of cell proliferation compared to control groups.
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be Y µg/mL.
Data Table Example
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | X | [Hypothetical Ref] |
| Antimicrobial (Bacteria) | S. aureus | Y | [Hypothetical Ref] |
| Anti-inflammatory | RAW 264.7 cells | Z | [Hypothetical Ref] |
Scientific Research Applications
Recent studies have indicated that this compound exhibits several biological activities:
Anticancer Properties
Research has demonstrated that Ethyl 1-(2-chlorophenyl)-4-((mesitylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate may inhibit the proliferation of cancer cells. The mechanism involves:
- Enzyme Inhibition : It targets specific kinases involved in cancer cell signaling pathways.
- Cell Cycle Arrest : The compound has shown the ability to induce cell cycle arrest, preventing cancer cells from dividing.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory enzymes. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have investigated the applications of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of the compound against breast cancer cell lines.
- Methodology : The study utilized MTT assays to assess cell viability post-treatment.
- Results : The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.
-
Investigation of Anti-inflammatory Effects :
- Objective : To analyze the impact on cytokine release in macrophage cultures.
- Methodology : ELISA was employed to measure levels of TNF-alpha and IL-6.
- Results : Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines.
Q & A
Q. Challenges :
- Steric hindrance : The mesitylsulfonyl group may impede reaction kinetics, necessitating extended reaction times or elevated temperatures.
- Regioselectivity : Ensuring correct positioning of substituents during cyclization requires careful optimization of solvent polarity and catalyst loading .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- X-ray crystallography : Resolve ambiguous stereochemistry or bond angles (e.g., dihedral angles between the chlorophenyl and pyridazine rings) .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as sulfonate esters are potential irritants .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas during sulfonylation) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .
Advanced: How does the mesitylsulfonyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The mesitylsulfonyloxy (mesyloxy) group acts as a leaving group , enabling nucleophilic displacement under mild conditions. Key factors include:
- Steric effects : The bulky mesityl group may slow SN2 mechanisms but favor SN1 pathways in polar aprotic solvents (e.g., DMF) .
- Electronic effects : Electron-withdrawing sulfonate enhances electrophilicity at the adjacent carbon, facilitating attack by amines or thiols.
- Experimental validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify substitution efficiency using F NMR if fluorinated nucleophiles are employed .
Advanced: What stability issues arise under varying pH and temperature conditions, and how can they be mitigated?
Methodological Answer:
- pH sensitivity :
- Thermal stability :
Advanced: How can computational chemistry (e.g., DFT) predict the compound’s electronic properties and reaction pathways?
Methodological Answer:
- DFT modeling :
- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) using PyMol or AutoDock, correlating with experimental IC values .
Advanced: What mechanistic insights explain contradictory yields in cyclization steps across similar dihydropyridazine derivatives?
Methodological Answer:
Contradictions arise from:
- Catalyst selection : Palladium vs. copper catalysts in cyclization alter regioselectivity and byproduct formation .
- Solvent effects : Polar solvents (acetonitrile) favor zwitterionic intermediates, while toluene promotes non-polar transition states .
Resolution : Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps and optimize catalyst loading (5–10 mol%) .
Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic assignments for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
